(Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-ethoxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-3-18-11-6-7-13-14(8-11)20-15(16(13)17)9-12-5-4-10(2)19-12/h4-9H,3H2,1-2H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQGZCXMZCHEAJ-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(O3)C)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(O3)C)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one typically involves the condensation of 6-ethoxy-3(2H)-benzofuranone with 5-methylfurfural under basic conditions. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic syntheses apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to improve efficiency, and implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The ethoxy group or the furan ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces saturated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Synthesis of (Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
The synthesis of this compound typically involves the condensation of appropriate benzofuran derivatives with substituted furan compounds. The synthetic routes often utilize classical methods such as Friedel-Crafts reactions or microwave-assisted synthesis to enhance yields and reduce reaction times.
Key Synthetic Steps:
- Formation of Benzofuran Core: The benzofuran structure is established through cyclization reactions involving ortho-substituted phenolic compounds.
- Methylene Bridge Formation: The introduction of the furan moiety is achieved via electrophilic substitution or condensation reactions with aldehydes or ketones.
Biological Activities
The biological activities of this compound have been evaluated in several studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research has shown that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that related compounds demonstrate effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| (Z)-6-ethoxy...benzofuran... | E. coli | 20 |
| (Z)-6-ethoxy...benzofuran... | S. aureus | 23 |
| Related Benzofuran Derivative | K. pneumoniae | 24 |
Anti-inflammatory Properties
Benzofuran derivatives, including the compound , have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF and IL-1. This activity suggests potential applications in treating chronic inflammatory conditions.
Case Study:
A study demonstrated that a related benzofuran derivative reduced TNF levels by up to 93.8% in vitro, indicating a strong potential for therapeutic use in inflammatory diseases .
Therapeutic Applications
The diverse biological activities associated with this compound position it as a candidate for various therapeutic applications:
Cancer Treatment
Due to its cytotoxic properties observed in preliminary studies, this compound may be explored further for its potential in cancer therapy, particularly against specific cancer cell lines.
Antioxidant Activity
The antioxidant capabilities of benzofuran derivatives can be beneficial in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic uses.
Comparison with Similar Compounds
Key Observations :
- Ethoxy-substituted analogs are underrepresented in the literature; methoxy and hydroxy groups dominate at position 6 .
- Aldol condensation is the most common synthesis route, but sonication and microwave methods improve yields and reduce reaction times .
Physicochemical Properties
Key Observations :
Biological Activity
(Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzofuran core substituted with an ethoxy group and a furan-derived moiety. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes.
Synthetic Routes
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic derivatives and alkenes or alkynes under acidic or basic conditions.
- Functionalization : Subsequent steps involve introducing the ethoxy and furan substituents through electrophilic substitution or other organic transformations.
Anticancer Properties
Research has indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancers.
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | K562 (leukemia) | 5 | |
| Compound B | A549 (lung) | 16.4 | |
| (Z)-6-Ethoxy... | Various | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.39 μg/mL | |
| Escherichia coli | 3.12 μg/mL |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels in cells, contributing to cytotoxicity against cancer cells.
Case Studies
- Anticancer Activity in Murine Models : A study involving murine models demonstrated that administration of (Z)-6-ethoxy... significantly reduced tumor size without adverse effects on body weight or organ health, indicating a favorable therapeutic index.
- Antimicrobial Efficacy Testing : A series of benzofuran derivatives were tested for their antimicrobial activity, with the results showing that those with similar structural features to (Z)-6-ethoxy... exhibited potent activity against resistant bacterial strains.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one?
The compound is synthesized via Knoevenagel condensation , where benzofuran-3(2H)-one derivatives react with substituted aldehydes (e.g., 5-methylfuran-2-carboxaldehyde). This method typically uses catalysts like L-proline-based natural deep eutectic solvents (NaDES) under ultrasound irradiation (18 min sonication, 59% yield) . Alternative routes include base-catalyzed condensation in THF or methanol, with yields optimized by adjusting substituents on the aldehyde .
Q. How is the Z-isomer confirmed during synthesis?
The Z-configuration is verified using 1H NMR spectroscopy : the vinylic proton (H-α) resonates downfield (δ 7.6–8.0 ppm) due to deshielding by the carbonyl group. For example, in (Z)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, the H-α signal appears at δ 7.87 ppm as a doublet (J = 7.5 Hz) . HRMS and 13C NMR further confirm molecular integrity .
Q. What in vitro assays are used to evaluate its biological activity?
- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MDA-MB-231, MCF-7) .
- Cell cycle analysis : Flow cytometry identifies phase-specific arrest (e.g., G0/G1 arrest in MCF-7 cells) .
- Apoptosis assays : Hoechst staining detects chromatin condensation and mitochondrial membrane potential loss .
Advanced Research Questions
Q. How can ultrasound-assisted synthesis be optimized for higher yields?
Key parameters include:
- Sonication time : 18 min achieves 59% yield for (Z)-2-(thiophen-2-ylmethylene) derivatives .
- Solvent system : NaDES (e.g., L-proline-based eutectic mixtures) enhances reaction efficiency and sustainability .
- Temperature control : Room temperature prevents thermal decomposition of sensitive intermediates .
Q. What challenges arise in stereochemical control during synthesis?
The Z/E isomerization of the exocyclic double bond is influenced by:
- Substituent electronic effects : Electron-withdrawing groups on the aldehyde favor Z-isomer formation .
- Catalytic asymmetry : Pybox-copper catalysts enable enantioselective synthesis of 2,2-disubstituted benzofuran-3(2H)-ones (up to 95% ee) .
Q. How does substituent variation impact structure-activity relationships (SAR) in antitumor applications?
- Electron-donating groups (e.g., 4-OCH3, 3-OH) enhance apoptosis induction by stabilizing interactions with mitochondrial targets .
- Hydrophobic substituents (e.g., 4-methyl, 4-chloro) improve cell membrane permeability, as seen in MDA-MB-231 inhibition (IC50 < 10 µM) .
- Planarity of the benzofuran core is critical for intercalation into DNA or protein binding pockets .
Q. How can contradictions in bioactivity data across studies be resolved?
- Dose-dependent effects : Re-evaluate activity at multiple concentrations (e.g., 1–100 µM) to identify optimal therapeutic windows .
- Cell line specificity : Compare activity in p53-wildtype vs. p53-mutant lines to clarify mechanistic pathways .
- Metabolic stability : Assess compound degradation in cell culture media using LC-MS to differentiate true activity from artifact .
Q. What considerations are critical for designing in vivo studies?
- Pharmacokinetics : Introduce 6-ethoxy or 6-hydroxy groups to improve bioavailability and reduce hepatic clearance .
- Toxicity profiling : Monitor liver/kidney function markers (ALT, creatinine) in rodent models, as aurones may accumulate in these organs .
- Formulation : Use PEGylated nanoparticles to enhance solubility and target tumor tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
